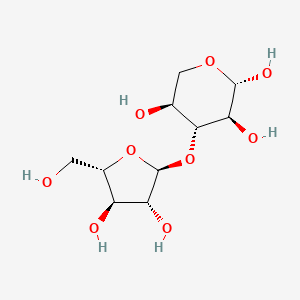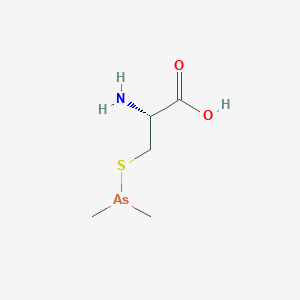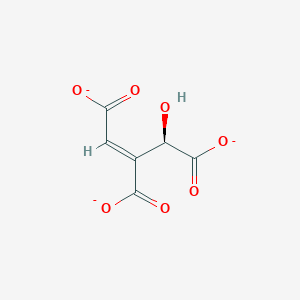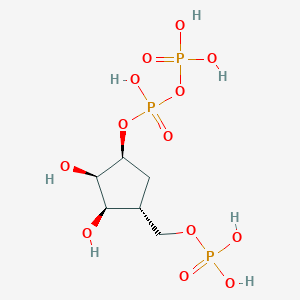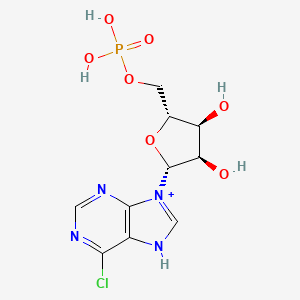
2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,O6-Disulfo-Glucosamine is a sulfated derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of two sulfate groups attached to the nitrogen and the sixth carbon of the glucosamine molecule. . N,O6-Disulfo-Glucosamine is of significant interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,O6-Disulfo-Glucosamine typically involves the sulfation of glucosamine. One common method includes the use of sulfotransferases, enzymes that catalyze the transfer of sulfate groups from donor molecules like 3’-phospho-5’-adenylyl sulfate (PAPS) to the glucosamine molecule . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the proper attachment of sulfate groups.
Industrial Production Methods: Industrial production of N,O6-Disulfo-Glucosamine can be achieved through biotechnological processes involving microbial fermentation. Engineered microorganisms, such as certain strains of Escherichia coli, can be used to produce glucosamine, which is then chemically or enzymatically sulfated to obtain the desired compound . This method is advantageous due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: N,O6-Disulfo-Glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of desulfated glucosamine derivatives.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various sulfated and desulfated derivatives of glucosamine, which can have different biological activities and applications .
科学的研究の応用
N,O6-Disulfo-Glucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfated carbohydrates.
Industry: It is used in the production of biocompatible materials and as an additive in various formulations.
作用機序
The mechanism of action of N,O6-Disulfo-Glucosamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to proteins such as fibroblast growth factors and heparan sulfate glucosamine 3-O-sulfotransferase.
Pathways Involved: It modulates signaling pathways related to cell growth, differentiation, and inflammation.
Similar Compounds:
N-Sulfoglucosamine: Similar to N,O6-Disulfo-Glucosamine but with only one sulfate group attached to the nitrogen.
O6-Sulfoglucosamine: Contains a sulfate group only at the sixth carbon position.
N,O3-Disulfo-Glucosamine: Another disulfated derivative with sulfate groups at the nitrogen and third carbon positions.
Uniqueness: N,O6-Disulfo-Glucosamine is unique due to its specific sulfation pattern, which imparts distinct biological properties and interactions. The presence of two sulfate groups enhances its binding affinity to certain proteins and its potential therapeutic applications .
特性
分子式 |
C6H13NO11S2 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(sulfooxymethyl)oxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO11S2/c8-4-2(1-17-20(14,15)16)18-6(10)3(5(4)9)7-19(11,12)13/h2-10H,1H2,(H,11,12,13)(H,14,15,16)/t2-,3-,4-,5-,6+/m1/s1 |
InChIキー |
DQTRACMFIGDHSN-UKFBFLRUSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
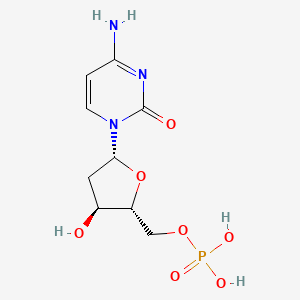
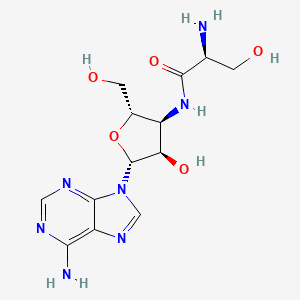
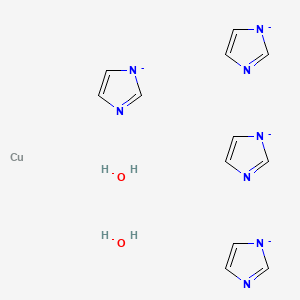
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)

![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
